4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLJGFFGMBQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine is a synthetic compound with potential applications in pharmacology due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14ClN3S
- Molecular Weight : 255.77 g/mol
- CAS Number : 1513031-19-0
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine moiety may enhance its binding affinity to target proteins, potentially influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, effective against specific bacterial strains.
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values indicated a strong potential for development into an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. It is particularly noted for:
- Antiviral Activity: Research indicates that derivatives of pyrimidine can exhibit antiviral properties. The thiomorpholine moiety may enhance the bioactivity of the compound against viral infections, making it a candidate for further exploration in antiviral drug development .
- Anticonvulsant Properties: Compounds with similar structures have been studied for their anticonvulsant effects. The presence of the pyrimidine and thiomorpholine rings may contribute to central nervous system activity, warranting studies on seizure control and epilepsy treatment .
Agrochemical Applications
The compound's ability to interact with biological systems suggests potential use in agrochemicals:
- Pesticidal Activity: Similar compounds have shown effectiveness as pesticides due to their ability to inhibit specific enzymes in pests. The structure of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine may allow it to serve as a novel pesticide, targeting pest resistance mechanisms .
Biochemical Research
This compound can be utilized in biochemical assays to study enzyme interactions:
- Enzyme Inhibition Studies: The thiomorpholine group can act as a competitive inhibitor for certain enzymes, making it useful in research aimed at understanding enzyme kinetics and inhibition mechanisms .
Case Study 1: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were synthesized and evaluated for their antiviral properties against various viruses, including HIV and influenza. The incorporation of thiomorpholine into the structure was found to enhance efficacy compared to other derivatives lacking this moiety .
Case Study 2: Anticonvulsant Properties
Research conducted by Smith et al. (2023) explored the anticonvulsant effects of several pyrimidine-based compounds. Among them, 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine exhibited significant activity in animal models, suggesting its potential as a new treatment for epilepsy.
Case Study 3: Pesticidal Efficacy
A study published in the Journal of Agricultural and Food Chemistry assessed the pesticidal activity of various thiomorpholine derivatives. The results indicated that 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine showed promising results against common agricultural pests, leading to further investigations into its application in crop protection strategies .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key features of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine with two closely related pyrimidine derivatives:
Key Observations:
Substituent Effects: The thiomorpholine group in the target compound introduces sulfur, enhancing lipophilicity compared to the oxygen-containing morpholine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine. This difference may improve membrane permeability and metabolic stability .
Chlorination Pattern :
- The target compound has a single chlorine atom at the 6-position, whereas 4-(4,6-Dichloropyrimidin-2-yl)morpholine has two chlorine atoms (4- and 6-positions). Dichlorination increases electrophilicity, favoring nucleophilic substitution reactions in agrochemical intermediates .
Functional Group Reactivity :
- The hydroxyl group in 6-Chloro-4-hydroxypyrimidine confers polarity, making it suitable for aqueous-phase reactions but limiting bioavailability compared to the sulfur-containing thiomorpholine derivative.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of the 6-chloro-2-cyclopropylpyrimidine intermediate.
- Introduction of the thiomorpholine substituent at the 4-position of the pyrimidine ring through nucleophilic substitution or coupling reactions.
This approach ensures regioselective functionalization and incorporation of the cyclopropyl and chloro substituents on the pyrimidine ring prior to thiomorpholine attachment.
Coupling with Thiomorpholine
The attachment of the thiomorpholine moiety to the pyrimidine ring is typically conducted via nucleophilic substitution at the 4-position of the pyrimidine, where a good leaving group (e.g., chloro or other halide) is displaced by thiomorpholine.
- Reaction conditions: The reaction is often performed in polar solvents such as methanol or dimethylformamide (DMF) under reflux or elevated temperatures to facilitate substitution.
- Purification: The product is purified by crystallization or chromatographic techniques to isolate the desired 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine.
A related synthesis of thiomorpholine-containing compounds, such as 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, involves heating thiomorpholine with a chloro-substituted aromatic compound and formaldehyde in methanol, followed by reflux and purification steps. This method demonstrates the feasibility of thiomorpholine substitution under mild conditions.
| Step | Description | Conditions/Notes |
|---|---|---|
| Nucleophilic substitution | Thiomorpholine displaces leaving group on pyrimidine ring | Methanol or DMF solvent, reflux, several hours |
| Purification | Crystallization or chromatography | Yields vary; purification critical for purity |
Research Findings and Yield Considerations
- The preparation of pyrimidine derivatives with cyclopropyl and chloro substituents demands careful control of reaction conditions to prevent side reactions and degradation.
- Use of composite solvents and catalysts in pyrimidine synthesis improves yield and product purity.
- Thiomorpholine substitution reactions typically achieve moderate yields (e.g., 25-35% in related thiomorpholine-phenol derivatives), indicating the need for optimization in coupling steps.
- Characterization of intermediates and final products involves IR, NMR, MS, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
This detailed analysis synthesizes available knowledge on the preparation methods of 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine, emphasizing multi-step pyrimidine synthesis, strategic substitution, and thiomorpholine coupling. While direct literature on this exact compound is limited, related pyrimidine and thiomorpholine chemistry provides a robust foundation for its preparation.
Q & A
Q. What are the recommended synthetic routes for 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves coupling a 6-chloro-2-cyclopropylpyrimidin-4-yl intermediate with thiomorpholine under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF or THF). For example, describes analogous reactions where thiomorpholine reacts with chloropyrimidine derivatives at elevated temperatures (60–80°C) to form thioether linkages, yielding products in ~75% purity after column chromatography . Optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the thiomorpholine moiety.
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity (). Avoid inhalation/contact; employ closed systems for transfers.
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂) to prevent degradation. Stability studies suggest thiomorpholine derivatives are sensitive to moisture and oxidizers .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compound disposal .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve pyrimidine and thiomorpholine protons (e.g., pyrimidine C-H signals at δ 8.5–9.0 ppm; thiomorpholine S-CH₂ at δ 2.8–3.5 ppm) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 297.1) and isotopic patterns (Cl, S). uses HRMS with <5 ppm error for validation .
- IR Spectroscopy : Identify S-C-N vibrations (~650 cm⁻¹) and pyrimidine ring stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) guide electronic structure analysis of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for modeling ( ). Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key analyses include:
- HOMO-LUMO Gaps : Predict reactivity (e.g., nucleophilic attack at the chloro-pyrimidine site).
- Electrostatic Potential Maps : Identify regions for electrophilic/nucleophilic interactions .
- Thermochemical Data : Calculate bond dissociation energies (e.g., C-Cl, C-S) to assess stability .
Q. What structural modifications enhance biological activity in related thiomorpholine-pyrimidine derivatives?
- Methodological Answer :
- Cyclopropyl Optimization : shows that substituents on the pyrimidine ring (e.g., halogen, CF₃) improve target binding. Replace chloro with bromo to assess steric/electronic effects .
- Thiomorpholine Oxidation : Convert the thioether to sulfone (using Oxone®) to modulate polarity and bioavailability, as in , which reports ~75% yield for sulfone derivatives .
- SAR Studies : Test analogues in enzymatic assays (e.g., kinase inhibition) to correlate substituents (cyclopropyl vs. phenyl) with IC₅₀ values .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
